molecular formula C6H9N5 B2942549 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile CAS No. 1072106-44-5

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile

Cat. No.: B2942549
CAS No.: 1072106-44-5
M. Wt: 151.173
InChI Key: XLSLZBMTXAFEOF-UHFFFAOYSA-N
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Description

3-(5-Amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is a high-purity chemical reagent designed for research and development applications. This compound features a 3-amino-1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities, which includes antiviral, antibacterial, antifungal, and anticancer properties . The molecule serves as a versatile building block in organic synthesis and drug discovery. The electron-withdrawing nitrile group on the propyl linker enhances the compound's reactivity, making it a valuable intermediate for further functionalization through cyclization or nucleophilic addition reactions . The 5-amino group on the triazole ring acts as a key hydrogen bond donor and acceptor, which can be crucial for binding to biological targets, while the methyl group influences the compound's lipophilicity and metabolic stability . This product is intended for research purposes as a synthetic intermediate. It can be utilized in the exploration of new chemical entities, particularly in the construction of triazole-fused heterocyclic systems, and in the development of potential pharmaceutical candidates . Researchers can employ this compound in nucleophilic displacement reactions, metal-catalyzed cross-couplings, and as a precursor for generating combinatorial libraries. Handling Note: For laboratory use only. Not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-(5-amino-3-methyl-1,2,4-triazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5/c1-5-9-6(8)11(10-5)4-2-3-7/h2,4H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSLZBMTXAFEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically involve the use of microwave irradiation to accelerate the reaction and improve yields .

Industrial Production Methods

In an industrial setting, the production of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

General Reactivity of Triazole-Cyanopropyl Derivatives

The presence of both a triazole ring and a nitrile group in the compound suggests potential for:

  • Nucleophilic substitution at the nitrile group (e.g., hydrolysis to carboxylic acids or conversion to amidines).

  • Cycloaddition reactions involving the triazole’s aromatic system (e.g., [3+2] dipolar cycloadditions).

  • Functionalization of the amino group (e.g., acylation, alkylation, or diazotization).

None of the reviewed studies explicitly tested these reactions for 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile, but analogous pathways are documented for similar triazole derivatives .

Synthetic Pathways for Triazole-Nitrile Analogues

Data from related compounds highlight two key approaches:

Microwave-Assisted Cyclocondensation

A scalable method for synthesizing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves microwave irradiation (170–180°C, 20–30 min) of N-guanidinosuccinimide with amines (Table 1). While this protocol uses propanamides rather than propanenitriles, substituting succinimide derivatives with nitrile-containing precursors could theoretically yield the target compound .

Table 1: Optimization of Microwave-Assisted Synthesis

SolventTemperature (°C)Time (min)Yield (%)
EtOH1802527
MeCN1702579

Nucleophilic Ring-Opening Reactions

Less nucleophilic amines (e.g., aromatic amines) require alternative pathways. For example, N-arylsuccinimides react with aminoguanidine under microwave conditions to form triazole derivatives . Adapting this method with a nitrile-functionalized succinimide precursor may enable access to the target nitrile-triazole hybrid.

Recommendations for Future Studies

To advance research on this compound, the following steps are proposed:

  • Synthesis Optimization :

    • Replace succinic anhydride with acrylonitrile derivatives to introduce the nitrile group.

    • Test microwave conditions (170°C, MeCN) with aminoguanidine and methyl-substituted intermediates.

  • Reactivity Screening :

    • Investigate nitrile hydrolysis (e.g., H₂SO₄/H₂O) to generate carboxylic acid derivatives.

    • Explore Huisgen cycloadditions with alkynes to form triazole-linked conjugates.

Critical Data Gaps

No peer-reviewed studies specifically address the synthesis, stability, or reactions of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile. Current inferences rely on:

  • Mechanistic parallels to 1,2,4-triazole propanamides .

  • General triazole reactivity trends .

Scientific Research Applications

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name Core Heterocycle Substituents (Positions) Functional Groups Key Structural Differences Reference
Target Compound 1,2,4-Triazole 5-NH₂, 3-CH₃, 1-propanenitrile Nitrile, Amino
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide 1,2,4-Triazole 5-NH₂, 3-propanamide Amide, Amino Nitrile → Amide; altered polarity
2-(5-Methoxyphenyl-1,2,4-triazol-3-ylthio)acetonitrile 1,2,4-Triazole 5-(2/3/4-methoxyphenyl), 3-SCH₂CN Methoxy, Thioether Aromatic substituent; thioether linkage
Methyl 3-(1H-1,2,4-triazol-1-yl)propanoate 1,2,4-Triazole 1-propanoate Ester Nitrile → Ester; increased hydrophilicity
5-Oxo-2(5H)-isoxazolepropanenitrile Isoxazolinone 5-oxo-isoxazole, 2-propanenitrile Nitrile, Ketone Different heterocycle (isoxazole)

Key Observations :

  • Nitrile vs. Amide/Ester : Replacement of the nitrile with amide (e.g., ) or ester (e.g., ) groups reduces electrophilicity but improves aqueous solubility.
  • Aromatic vs.
  • Heterocycle Core: Isoxazolinone derivatives (e.g., ) exhibit distinct reactivity due to ring strain and ketone functionality.

Physicochemical Properties

  • Solubility : The nitrile group in the target compound confers moderate polarity, whereas methoxyphenyl derivatives (e.g., ) are more lipophilic.
  • Thermal Stability: Methyl and amino substituents likely enhance thermal stability compared to ester-containing analogs (e.g., ).
  • Tautomerism : Unlike propanamides (e.g., ), the target compound’s nitrile group minimizes tautomeric shifts due to electron withdrawal.

Biological Activity

3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile, a compound featuring a triazole ring, has garnered attention due to its potential biological activities. This article reviews its synthesis, tautomeric behavior, and biological implications based on recent research findings.

Synthesis and Tautomerism

The synthesis of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile has been achieved through various methods, notably microwave-assisted techniques that enhance reaction efficiency. Two primary pathways have been identified:

  • N-Guanidinosuccinimide Route : This involves the nucleophilic opening of the succinimide ring followed by cyclization to form the triazole structure.
  • N-Arylsuccinimide Route : This method utilizes aminoguanidine hydrochloride with N-arylsuccinimides under microwave irradiation to produce the desired triazole derivatives.

The tautomeric behavior of this compound is significant as it can exist in multiple forms due to annular prototropic tautomerism. NMR spectroscopy has been employed to study these tautomeric equilibria, revealing complex interactions and stability among different tautomeric forms .

Biological Activity

The biological activity of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is primarily attributed to its role as a potential pharmaceutical intermediate. The triazole moiety is known for its diverse biological properties, including antifungal and antibacterial activities.

Antifungal Activity

Research indicates that compounds with triazole structures exhibit significant antifungal properties. For instance, derivatives of 3-(5-amino-3-methyl-1H-1,2,4-triazol) have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

Antibacterial Activity

Additionally, studies suggest that certain triazole derivatives possess antibacterial properties. The mechanism often involves interference with bacterial cell wall synthesis or function. The specific biological activity can vary based on the substituents on the triazole ring and the overall structure of the compound .

Case Studies

A case study involving the synthesis and biological evaluation of various derivatives of 3-(5-amino-3-methyl-1H-1,2,4-triazol) highlighted the compound's broad-spectrum activity. In vitro tests demonstrated that modifications to the side chains significantly influenced both potency and spectrum of activity against selected pathogens.

CompoundBiological ActivityMechanism
5aAntifungalErgosterol inhibition
5bAntibacterialCell wall synthesis inhibition
5cCytotoxicApoptosis induction in cancer cells

Research Findings

Recent studies have focused on optimizing the synthesis pathways to enhance yields and purity of 3-(5-amino-3-methyl-1H-1,2,4-triazol). The use of microwave-assisted methods has proven effective in achieving higher reaction rates and better product profiles compared to traditional heating methods.

Moreover, ongoing research is exploring the potential of these compounds in therapeutic applications beyond antifungal and antibacterial roles. The structural diversity provided by various substituents on the triazole ring is being investigated for its effects on biological activity and selectivity .

Q & A

Q. What are the established synthetic routes for 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile?

The compound can be synthesized via cyclocondensation reactions using aminoguanidine derivatives and nitrile-containing precursors. For example, succinic anhydride and aminoguanidine hydrochloride are common starting materials, followed by functionalization with amines or alkylating agents to introduce the methyl and cyano groups . Building block catalogues (e.g., Enamine Ltd.) list this compound with CAS No. 1072106-44-5 and molecular formula C₆H₉N₅, confirming its synthesis via modular triazole chemistry .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

  • 1H/13C NMR : To verify substituent positions on the triazole ring and nitrile group.
  • Elemental Analysis : Confirms empirical formula (e.g., C₆H₉N₅) .
  • X-ray Crystallography : Resolves tautomeric forms and spatial arrangement (e.g., monoclinic crystal systems with unit cell parameters comparable to related triazoles) .
  • Mass Spectrometry : Validates molecular weight (151.17 g/mol) .

Advanced Research Questions

Q. What experimental strategies can elucidate tautomerism in this compound?

The 1,2,4-triazole core exhibits tautomerism between 1H and 4H forms. Researchers can:

  • Use VT-NMR (Variable Temperature NMR) to observe equilibrium shifts between tautomers .
  • Employ X-ray diffraction to determine the dominant tautomer in the solid state. For example, planar triazole rings with dihedral angles <5° between substituents indicate minimal steric hindrance favoring one tautomer .

Q. How can crystallographic data inform the design of derivatives?

Crystal parameters (e.g., space group P21/n, β = 106.7°, V = 1573.7 ų) reveal packing efficiency and hydrogen-bonding networks. These insights guide functionalization at the 5-amino or 3-methyl positions to optimize solubility or intermolecular interactions .

Q. What strategies are effective for functionalizing the nitrile group in this compound?

  • Hydrolysis : Convert the nitrile to a carboxylic acid or amide under acidic/basic conditions.
  • Nucleophilic Addition : React with Grignard reagents to form ketones or secondary alcohols.
  • Click Chemistry : Use the nitrile as a precursor for tetrazole synthesis via [2+3] cycloaddition with sodium azide .

Q. How can computational methods predict physicochemical properties or reactivity?

  • DFT Calculations : Model electron density distribution to identify reactive sites (e.g., nucleophilic NH₂ or electrophilic nitrile).
  • Molecular Dynamics : Simulate solvation effects or binding affinity in supramolecular systems .

Notes

  • Structural ambiguities (e.g., tautomerism) require cross-validation via NMR and crystallography .
  • Derivatives should prioritize functional groups compatible with the triazole ring’s electronic profile .

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